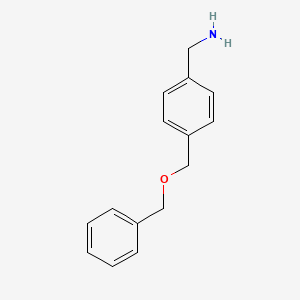

(4-((Benzyloxy)methyl)phenyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

[4-(phenylmethoxymethyl)phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c16-10-13-6-8-15(9-7-13)12-17-11-14-4-2-1-3-5-14/h1-9H,10-12,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIOYDYXYKZIUOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2=CC=C(C=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Benzyloxy Methyl Phenyl Methanamine and Its Structural Analogs

Strategic Approaches for Carbon-Nitrogen Bond Formation

The introduction of the aminomethyl group onto the phenyl ring is a critical step in the synthesis of the target compound and its analogs. Several reliable methods are available for forging the C-N bond.

Reductive Amination Pathways

Reductive amination is a powerful and widely used method for the synthesis of amines. masterorganicchemistry.comresearchgate.net This approach typically involves the reaction of an aldehyde or ketone with ammonia (B1221849) or a primary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com For the synthesis of (4-((benzyloxy)methyl)phenyl)methanamine, a key precursor would be 4-((benzyloxy)methyl)benzaldehyde. This aldehyde can be reacted with ammonia in the presence of a suitable reducing agent to yield the target primary amine.

The reaction proceeds in two main steps:

Imine Formation: The aldehyde reacts with ammonia to form an intermediate imine.

Reduction: The imine is then reduced to the amine. A variety of reducing agents can be employed for this step, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. masterorganicchemistry.com

Kinetic investigations of the reductive amination of benzaldehyde (B42025) have been conducted using ruthenium catalysts, providing insights into reaction optimization. researchgate.net One-pot reductive amination procedures offer an efficient and practical approach. For instance, aldehydes and ketones can undergo reductive amination with sodium borohydride, sometimes facilitated by a recyclable iron-based Lewis acid catalyst to promote imine formation. researchgate.net

Table 1: Examples of Reductive Amination for Benzylamine (B48309) Synthesis

| Aldehyde | Amine Source | Reducing Agent | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde | Ammonia | H₂ | RuCl₂(PPh₃)₃ | Benzylamine | - | researchgate.net |

| Aromatic Aldehydes | Aromatic Amines | NaBH₄ | [Et₃NH][HSO₄] | N-Aryl benzylamines | Excellent | researchgate.net |

| 4-(Dimethylamino)-benzaldehyde | Solidified (S)-(-)-1-phenylethylamine | NaBH₄ | - | (S)-N,N-Dimethyl-4-((1-phenylethylamino)methyl)aniline | - | rsc.org |

Another viable route involves the reduction of a nitrile. For instance, 4-((benzyloxy)methyl)benzonitrile can be reduced to (4-((benzyloxy)methyl)phenyl)methanamine. Common reagents for nitrile reduction include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The synthesis of the required benzonitrile (B105546) can be achieved from the corresponding benzyl (B1604629) bromide, 4-(bromomethyl)benzonitrile, by reaction with a quinolin-6-ol in the presence of a base. nih.gov

Nucleophilic Substitution Reactions in Amine Synthesis

The formation of the C-N bond can also be achieved through nucleophilic substitution reactions. This typically involves the reaction of a benzylic halide, such as 4-((benzyloxy)methyl)benzyl bromide, with a nitrogen nucleophile like ammonia. However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of secondary and tertiary amines as byproducts.

To circumvent this issue, alternative nitrogen nucleophiles can be employed in what are known as Gabriel or Ing-Manske modifications. These methods utilize phthalimide (B116566) or its derivatives as an ammonia surrogate. The phthalimide anion reacts with the benzylic halide to form an N-benzylphthalimide, which can then be cleaved, typically by hydrazinolysis, to release the desired primary amine.

Amide Coupling and Subsequent Reductions

A reliable, albeit longer, route to primary amines involves the formation of an amide followed by its reduction. This strategy offers excellent control and avoids the issue of over-alkylation. The synthesis would commence from a carboxylic acid derivative, such as 4-((benzyloxy)methyl)benzoic acid.

The key steps in this pathway are:

Amide Formation: The carboxylic acid is first activated, for example, by conversion to its acid chloride or by using a peptide coupling agent, and then reacted with ammonia to form the corresponding amide, 4-((benzyloxy)methyl)benzamide.

Amide Reduction: The resulting amide is then reduced to the primary amine using a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄).

This method is highly versatile and generally provides clean products with good yields.

Construction of Benzyl Ether Linkages

The benzyl ether group in the target molecule serves as a protecting group for the benzylic alcohol and is a key structural feature. Its formation is a critical step in many of the potential synthetic routes.

Etherification Reactions involving Benzylic Alcohols

The most direct method for constructing the benzyl ether linkage is through a Williamson ether synthesis. This involves the reaction of a benzylic alcohol, such as (4-(aminomethyl)phenyl)methanol (B20502) or 4-hydroxybenzyl alcohol, with a benzyl halide (e.g., benzyl bromide) in the presence of a base. The base deprotonates the alcohol to form an alkoxide, which then acts as a nucleophile and displaces the halide from the benzyl group.

A plausible precursor, (4-aminomethyl-phenyl)-methanol, can be synthesized by the reduction of 4-hydroxymethylbenzonitrile using a Raney nickel catalyst under a hydrogen atmosphere. chemicalbook.com The synthesis of 4-(benzyloxy)benzaldehyde, another key intermediate, has been achieved by refluxing 4-hydroxybenzaldehyde (B117250) with benzyl bromide and potassium carbonate in ethanol. nih.gov

Table 2: Synthesis of Benzyl Ethers from Alcohols

| Alcohol | Benzylating Agent | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Methyl-3-nitrophenol | Benzyl chloride | K₂CO₃ | DMF | 6-Benzyloxy-2-nitrotoluene | 90 | orgsyn.org |

| 4-Hydroxybenzaldehyde | Benzyl bromide | K₂CO₃ | Ethanol | 4-(Benzyloxy)benzaldehyde | - | nih.gov |

| Quinolin-6-ol | 4-(Bromomethyl)benzonitrile | NaOH | Methanol (B129727) | 4-((Quinolin-6-yloxy)methyl)benzonitrile | - | nih.gov |

Multi-Component Reaction Sequences for Complex Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer an efficient approach to complex molecules. While a direct three-component synthesis of (4-((benzyloxy)methyl)phenyl)methanamine is not explicitly detailed, the principles of MCRs can be applied to construct similar structural motifs.

For example, a tandem three-component coupling of carbonyl compounds, amines, and methanol has been reported for the synthesis of N-methylated tertiary amines. rsc.org Such strategies could potentially be adapted for the synthesis of the target molecule or its derivatives by carefully selecting the appropriate starting materials.

Ugi-Zhu Reaction Applications

The Ugi reaction is a versatile multicomponent reaction (MCR) that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form a bis-amide product in a single, efficient step. nih.govresearchgate.net This reaction is a cornerstone in combinatorial chemistry for creating extensive libraries of peptide-like molecules and complex heterocyclic structures. nih.gov

A notable variant is the Ugi-Zhu three-component reaction (UZ-3CR), which is particularly useful for synthesizing 5-aminooxazoles, which can serve as versatile intermediates for more complex molecules. researchgate.net While direct synthesis of (4-((Benzyloxy)methyl)phenyl)methanamine via the Ugi-Zhu reaction is not explicitly detailed in the reviewed literature, a hypothetical pathway can be proposed based on the reaction's known tolerance for diverse functional groups.

A plausible Ugi four-component reaction (U-4CR) scheme to generate a precursor to the target compound could involve:

Aldehyde: 4-((Benzyloxy)methyl)benzaldehyde

Amine: A suitable primary amine, such as ammonia or a protected equivalent like tritylamine. nih.govacs.org

Carboxylic Acid: A simple carboxylic acid, like acetic acid.

Isocyanide: A readily available isocyanide, for example, cyclohexyl isocyanide.

The resulting Ugi product would be an α-acylamino amide, which could then undergo subsequent hydrolysis and reduction steps to yield the final (4-((Benzyloxy)methyl)phenyl)methanamine. The Ugi reaction's efficiency and convergence make it an attractive, though theoretical, route for accessing this class of compounds. researchgate.net

Catalytic Systems and Reaction Conditions in Preparation

The synthesis of (4-((Benzyloxy)methyl)phenyl)methanamine and its analogs frequently employs sophisticated catalytic systems to ensure high efficiency and selectivity. These methods are crucial for forming the key carbon-carbon and carbon-nitrogen bonds that define the molecular architecture.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming C-C bonds. This reaction is instrumental in synthesizing the core structure of the target molecule and its analogs, such as diarylmethanes and biaryl compounds. rsc.orgnih.gov Research has demonstrated the successful synthesis of key precursors, such as phenyl- and pyridyl-substituted benzyloxybenzaldehydes, using Suzuki coupling. researchgate.neteurekaselect.com In these syntheses, an aryl halide is coupled with an arylboronic acid in the presence of a palladium catalyst and a base.

Different palladium catalysts and reaction conditions have been compared to optimize the synthesis of these intermediates. The choice of catalyst, such as palladium acetate (B1210297) or tetrakis(triphenylphosphine)palladium, and base can significantly impact the reaction yield. eurekaselect.com Furthermore, palladium catalysis is effective for the direct coupling of benzyl alcohols or their derivatives (e.g., N,N-ditosylbenzylamines) with arylboronic acids to construct diarylmethane frameworks. rsc.orgacs.org This provides a direct route to analogs of the target compound where the aminomethyl group is replaced by another aryl group.

Table 1: Comparison of Catalytic Systems in Suzuki-Miyaura Reactions for Synthesizing Biaryl Precursors

| Catalyst System Component | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Palladium Source | Tetrakis(triphenylphosphine)palladium | Palladium acetate | Tetrakis(triphenylphosphine)palladium |

| Ligand | Triphenylphosphine (integral to catalyst) | Tri(o-tolyl)phosphine | Triphenylphosphine (integral to catalyst) |

| Base | Sodium ethoxide | Not specified in abstract | Cesium carbonate |

| Reactants | Aryl halide, Arylboronic acid | Aryl halide, Arylboronic acid | Aryl halide, Arylboronic acid |

Data synthesized from studies on biaryl-methoxybenzaldehyde synthesis. eurekaselect.com

Lewis Acid-Mediated Transformations (e.g., BCl₃-mediated reactions)

Lewis acids, particularly boron trichloride (B1173362) (BCl₃), play a crucial role in transformations involving benzyl ether groups. BCl₃ is highly effective for the chemoselective debenzylation of aryl benzyl ethers, a process that can be conducted at low temperatures (e.g., -78 °C) while tolerating a wide range of other functional groups. organic-chemistry.orgresearchgate.net This method is advantageous as it avoids harsh conditions like hydrogenation. organic-chemistry.org

More significantly, BCl₃ can mediate the direct formation of C-N bonds at a benzylic position through an in situ debenzylation mechanism. acs.org In this transformation, a benzylic ether reacts with BCl₃ to form a reactive intermediate, which is then trapped by a nucleophilic amine to yield the corresponding aminomethyl product. This strategy represents a direct and efficient pathway to synthesize (4-((Benzyloxy)methyl)phenyl)methanamine analogs from readily available benzylic ether precursors. Optimization studies have shown that BCl₃ is superior to other Lewis acids like BF₃•OEt₂, BBr₃, and AlCl₃ for this purpose, providing higher yields under mild conditions. acs.org

Table 2: Screening of Lewis Acids for C-N Bond Formation

| Entry | Lewis Acid | Temperature (°C) | Result |

|---|---|---|---|

| 1 | BCl₃ | 0 to rt | Optimized Yield |

| 2 | BF₃•OEt₂ | -78 | Lower Yield |

| 3 | BBr₃ | 0 | Lower Yield |

| 4 | AlCl₃ | rt | No Product Observed |

| 5 | None | rt | No Reaction |

Based on data from BCl₃-mediated amination of imidazo[1,2-a]pyridine (B132010) benzylic ethers. acs.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a key technology for accelerating reaction rates, increasing yields, and promoting greener chemical processes. nih.gov The application of microwave irradiation is particularly effective in the synthesis of nitrogen-containing compounds, including benzylamine derivatives. rsc.orgresearchgate.net

Conventional heating methods for some reactions, such as the synthesis of certain pyrazolo[3,4-d]pyrimidin-4-ones using benzylamine, may fail to produce the desired product even after several days. rsc.org In contrast, microwave-assisted protocols can drive the same reaction to completion in minutes with high yields. rsc.org Studies comparing conventional reflux heating with microwave irradiation for the synthesis of benzotriazole (B28993) derivatives from benzylamine showed a significant increase in yield (from 70% to 93%) and a drastic reduction in reaction time. nih.gov The high efficiency of microwave heating is attributed to its ability to directly and uniformly heat the reaction mixture, often leading to cleaner reactions and higher purity products. udayton.edu

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Benzylamine Derivative

| Method | Reaction Time | Yield (%) |

|---|---|---|

| Conventional Heating (Reflux) | 3 hours | 70% |

| Microwave Irradiation (180 W) | 4 minutes | 93% |

Data for the synthesis of N-benzyl-1H-benzo[d] rsc.orgorganic-chemistry.orgacs.orgtriazole-1-carboxamide. nih.gov

Optimization of Synthetic Yields and Efficiency

The optimization of synthetic pathways is critical for the practical and large-scale production of (4-((Benzyloxy)methyl)phenyl)methanamine. Efficiency is enhanced by carefully selecting catalysts, reaction conditions, and energy sources.

The choice of the catalytic system in palladium-catalyzed reactions is paramount. For instance, in Suzuki couplings, screening various palladium sources and ligands is a common strategy to maximize the yield of the desired biaryl or diarylmethane products. eurekaselect.comgoogle.com Similarly, in Lewis acid-mediated reactions, boron trichloride was identified as the optimal reagent for C-N bond formation after screening other common Lewis acids, which gave lower yields or no product at all. acs.org The optimized conditions for this transformation were found to be 1.4 equivalents of BCl₃ with the reaction temperature maintained between 0 °C and room temperature. acs.org

Chemical Reactivity and Transformation Studies of 4 Benzyloxy Methyl Phenyl Methanamine

Reactivity Profiles of the Primary Amine Functional Group

The primary amine group in (4-((benzyloxy)methyl)phenyl)methanamine is a key site for a variety of chemical modifications, including derivatization and guanylation reactions.

Amine-Based Derivatization Reactions

The primary amine functionality readily undergoes a range of derivatization reactions, allowing for the introduction of diverse structural motifs. These reactions are fundamental in modifying the compound's properties for various applications. Common derivatization reactions include acylation to form amides, alkylation to yield secondary and tertiary amines, and reductive amination with carbonyl compounds.

Table 1: Examples of Amine-Based Derivatization Reactions

| Reaction Type | Reagent/Conditions | Product Type |

| Acylation | Acyl chloride, Acid anhydride | Amide |

| Alkylation | Alkyl halide | Secondary/Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

These reactions typically proceed under standard conditions and are crucial for the synthesis of a wide array of derivatives. For instance, the reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of stable amide linkages.

Guanylation Reactions

Guanylation, the conversion of the primary amine to a guanidine (B92328) group, is another important transformation. This reaction is often accomplished using specific guanidinylating agents. A widely used reagent for this purpose is N,N'-di-Boc-N''-triflylguanidine, which reacts with primary amines under mild conditions to yield di-Boc-protected guanidines. nih.govnih.govresearchgate.net Subsequent deprotection affords the final guanidine.

The general scheme for the guanylation of a primary amine using this reagent is as follows:

R-NH₂ + (BocNH)₂C=NTf → R-NH-C(=NBoc)-NHBoc

This method is highly efficient and compatible with a variety of functional groups, making it a valuable tool for the synthesis of guanidine-containing molecules. nih.govnih.gov

Reactions Involving the Aromatic Ring System

The benzene (B151609) ring in (4-((benzyloxy)methyl)phenyl)methanamine is susceptible to electrophilic and nucleophilic aromatic substitution reactions. The outcome of these reactions is directed by the activating and directing effects of the existing substituents.

Electrophilic and Nucleophilic Aromatic Substitutions

The two substituents on the aromatic ring, the aminomethyl (-CH₂NH₂) and the benzyloxymethyl (-CH₂OCH₂Ph) groups, are both considered activating and ortho-, para-directing for electrophilic aromatic substitution. libretexts.orgorganicchemistrytutor.commsu.edu This is due to the electron-donating nature of the nitrogen and oxygen atoms, which can stabilize the arenium ion intermediate through resonance. Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to occur at the positions ortho to these groups.

Conversely, for nucleophilic aromatic substitution to occur, the ring generally needs to be activated by strong electron-withdrawing groups, which are absent in this molecule. chemistrysteps.com Therefore, nucleophilic aromatic substitution is less likely to occur under standard conditions. However, under forcing conditions with very strong bases, reactions can proceed through a benzyne (B1209423) intermediate. khanacademy.orgyoutube.com

Benzyloxymethyl Ether Cleavage and Respective Modifications

The benzyloxymethyl ether linkage is a key functional group that can be selectively cleaved to reveal a hydroxymethyl group. This deprotection is a crucial step in many synthetic pathways.

One of the most common methods for benzyl (B1604629) ether cleavage is catalytic hydrogenolysis. acsgcipr.orgchemrxiv.orgambeed.comyoutube.com This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. The reaction is generally clean and proceeds under mild conditions, yielding the corresponding alcohol and toluene (B28343) as a byproduct. youtube.com

Table 2: Common Methods for Benzyl Ether Cleavage

| Method | Reagents/Conditions | Comments |

| Catalytic Hydrogenolysis | H₂, Pd/C | Mild conditions, high yield. acsgcipr.orgchemrxiv.orgyoutube.com |

| Acid-catalyzed Cleavage | Strong acids (e.g., HBr, HI) | Harsher conditions, may affect other functional groups. |

| Oxidative Cleavage | DDQ (for p-methoxybenzyl ethers) | Milder than acid cleavage, specific for certain benzyl ethers. organic-chemistry.org |

| Lewis Acid-mediated Cleavage | BCl₃·SMe₂, TMSI | Can be selective under controlled conditions. organic-chemistry.orgresearchgate.net |

Oxidation and Reduction Reaction Pathways

The (4-((benzyloxy)methyl)phenyl)methanamine molecule can undergo both oxidation and reduction reactions at different sites.

The primary amine group can be oxidized to various products depending on the oxidant and reaction conditions. For instance, mild oxidation can lead to the formation of an imine. nih.govacs.orgacs.orgresearchgate.net More vigorous oxidation can lead to the formation of an amide or even a nitrile. The oxidation of benzylamines to the corresponding amides can be achieved using various catalytic systems, including those based on Lewis acids or iodine. rsc.orgacs.orgtandfonline.comtandfonline.com

The aromatic ring can be reduced under specific conditions. The Birch reduction, using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol, can reduce the aromatic ring to a 1,4-cyclohexadiene (B1204751) derivative. wikipedia.orgmasterorganicchemistry.com This reaction is a powerful tool for dearomatization. Catalytic hydrogenation under forcing conditions (high pressure and temperature) can lead to the complete saturation of the aromatic ring to a cyclohexane (B81311) derivative. libretexts.org

Table 3: Potential Oxidation and Reduction Products

| Reaction Type | Reagents/Conditions | Potential Product(s) |

| Oxidation of Amine | Mild oxidants | Imine nih.govacs.orgacs.orgresearchgate.net |

| Oxidation of Amine | Stronger oxidants (e.g., I₂, TBHP) | Amide rsc.orgacs.orgtandfonline.comtandfonline.com |

| Reduction of Aromatic Ring | Na/NH₃, ROH (Birch Reduction) | 1,4-Cyclohexadiene derivative wikipedia.orgmasterorganicchemistry.com |

| Reduction of Aromatic Ring | H₂, Catalyst (high pressure/temp) | Cyclohexane derivative libretexts.org |

Applications and Roles in Advanced Organic and Medicinal Chemistry Research

Building Block for Heterocyclic Compound Synthesis

The amine functionality of (4-((benzyloxy)methyl)phenyl)methanamine makes it an excellent starting material for the synthesis of nitrogen-containing heterocyclic compounds. These structures are prevalent in pharmaceuticals and agrochemicals. Research has demonstrated its use in creating substituted pyrimidines and tetrazoles. For instance, it can be reacted with dichloropyrimidines as part of a multi-step synthesis to generate potent enzyme inhibitors. researchgate.net Similarly, the amine group can be transformed into a tetrazole ring, a common bioisostere for a carboxylic acid group in medicinal chemistry, through reactions with reagents like sodium azide. researchgate.net The compound also serves as a precursor for various azole derivatives, which are known for their broad-spectrum biological activities. chula.ac.thnih.gov

Precursor for Complex Molecular Architectures

Beyond simple heterocycles, (4-((benzyloxy)methyl)phenyl)methanamine is a key precursor for assembling more elaborate molecular frameworks. Its structure is embedded within larger molecules designed to interact with specific biological targets. For example, it forms the core of certain classes of enzyme inhibitors where the benzyloxy and methylamine (B109427) moieties are functionalized to optimize binding interactions within an enzyme's active site. derpharmachemica.com Synthetic routes often involve the acid-catalyzed ring-opening of cyclopropyl (B3062369) groups attached to the benzylic carbon, followed by the introduction of various nucleophiles, leading to complex butenyl-substituted aromatic compounds with significant biological potential. chula.ac.th

Intermediate in the Development of Bioactive Scaffolds for Research

The true value of (4-((benzyloxy)methyl)phenyl)methanamine is most evident in its role as a key intermediate for creating novel bioactive agents for research purposes. Its derivatives have been explored for their potential to interact with a wide array of biological targets, including enzymes and receptors.

The scaffold of (4-((benzyloxy)methyl)phenyl)methanamine is a recurring motif in the design of various enzyme inhibitors, demonstrating its versatility in targeting different active sites.

USP1/UAF1 Inhibitors: This compound is a crucial building block for N-benzyl-2-phenylpyrimidin-4-amine derivatives that act as potent inhibitors of the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) deubiquitinase complex. researchgate.netnih.gov This complex is a key regulator of DNA damage response pathways, making it a promising target for anticancer therapies. nih.gov Researchers have synthesized series of these inhibitors, achieving nanomolar potency and demonstrating a strong correlation between enzyme inhibition and anticancer activity in non-small cell lung cancer cells. researchgate.netnih.gov

PI3Kγ Inhibitors: While direct derivatives of (4-((benzyloxy)methyl)phenyl)methanamine as PI3Kγ inhibitors are not extensively documented, a closely related scaffold, (1H-pyrazol-4-yl)methanamine, has been synthesized using 3-(4-(benzyloxy)phenyl)-1H-pyrazole-4-carbaldehyde as a key intermediate. researchgate.net These compounds have shown inhibitory potential against the PI3Kγ enzyme, with modifications leading to significant improvements in activity. researchgate.net This highlights the utility of the benzyloxyphenyl group in designing inhibitors for this important class of enzymes involved in cellular signaling. researchgate.net

CARM1 Inhibitors: Derivatives of (2-(benzyloxy)phenyl)methanamine (B111105) have been developed as potent and selective inhibitors of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). chemicalbook.comnih.gov CARM1 is an enzyme implicated in several human cancers, making it an attractive therapeutic target. chemicalbook.comnih.gov Starting from a fragment hit, structure-activity relationship (SAR) studies led to the discovery of highly potent inhibitors, with some compounds displaying remarkable selectivity and efficacy in melanoma xenograft models. chemicalbook.comnih.gov

CYP51A1 Inhibitors: Direct research linking (4-((benzyloxy)methyl)phenyl)methanamine to the inhibition of Lanosterol (B1674476) 14-alpha demethylase (CYP51A1) is limited. However, the broader class of azole-containing compounds, which can be synthesized from precursors like this, are well-known inhibitors of cytochrome P450 enzymes, including CYP51A1, a key enzyme in fungal ergosterol (B1671047) and mammalian cholesterol biosynthesis. nih.gov

MAO B Inhibitors: The 4-(benzyloxy)phenyl moiety is a key feature in a novel series of potent and selective inhibitors of Monoamine Oxidase B (MAO-B). thaiscience.info MAO-B inhibitors are used in the treatment of Parkinson's disease to increase dopamine (B1211576) levels in the brain. nih.gov SAR studies have shown that the benzyloxy group and specific substitutions on the benzyl (B1604629) ring are crucial for high inhibitory activity, with some derivatives showing IC₅₀ values in the nanomolar range. derpharmachemica.comthaiscience.info These compounds act as competitive inhibitors and have shown neuroprotective effects in preclinical models. thaiscience.info

AChE Inhibitors: Benzyloxy-containing chalcones have been investigated as prospective inhibitors of Acetylcholinesterase (AChE), an enzyme targeted in the symptomatic treatment of Alzheimer's disease. frontiersin.org These hybrid molecules incorporate the benzyloxy scaffold, which contributes to binding within the enzyme's active site. Molecular docking studies suggest that the benzyloxy moiety can occupy the catalytic anionic site of AChE, contributing to the inhibitory activity. frontiersin.org

Table 1: (4-((Benzyloxy)methyl)phenyl)methanamine in Enzyme Inhibitor Research

| Target Enzyme | Derivative Class | Research Findings |

|---|---|---|

| USP1/UAF1 | N-benzyl-2-phenylpyrimidin-4-amines | Potent inhibitors with nanomolar IC₅₀ values; show anticancer activity. researchgate.netnih.gov |

| PI3Kγ | (1H-pyrazol-4-yl)methanamines* | Synthesized from a benzyloxyphenyl precursor; show moderate to good inhibitory potential. researchgate.net |

| CARM1 | (2-(benzyloxy)phenyl)methanamines | Highly potent and selective inhibitors; demonstrate antitumor efficacy in melanoma models. chemicalbook.comnih.gov |

| MAO B | 4-(Benzyloxy)phenyl derivatives | Potent and selective competitive inhibitors with nanomolar IC₅₀ values; neuroprotective effects. derpharmachemica.comthaiscience.info |

| AChE | Benzyloxychalcone hybrids | Show potential for AChE inhibition; benzyloxy moiety interacts with the catalytic site. frontiersin.org |

Note: Research on PI3Kγ inhibitors involved a related but structurally distinct scaffold.

5-HT1A Receptors: The development of selective ligands for the serotonin (B10506) 1A (5-HT1A) receptor is a significant area of research for treating anxiety and mood disorders. While direct studies employing (4-((benzyloxy)methyl)phenyl)methanamine are not prominent, the structural motifs present in many potent 5-HT1A receptor ligands often include an aryl group connected to a basic amine via a flexible linker, a general feature shared by the subject compound.

The benzyloxy moiety is a feature in some classes of compounds investigated for antiviral activity. For instance, a series of 1,6-bis[(benzyloxy)methyl]uracil derivatives were synthesized and found to inhibit the HIV-1 reverse transcriptase and also showed profound activity against the influenza A (H1N1) virus in cell cultures. Although structurally different from (4-((benzyloxy)methyl)phenyl)methanamine, this research underscores the potential utility of the benzyloxymethyl group in the design of novel antiviral agents.

The versatile scaffold of (4-((benzyloxy)methyl)phenyl)methanamine and its related structures have been utilized in the quest for new antimicrobial agents.

Antitubercular: A series of 1-[(4-benzyloxyphenyl)-but-3-enyl]-1H-azoles, derived from a benzyloxyphenyl precursor, were identified as potent agents against Mycobacterium tuberculosis. chula.ac.th Several of these compounds exhibited significant antitubercular activity with minimum inhibitory concentration (MIC) values comparable to standard drugs, demonstrating the promise of this chemical class in addressing tuberculosis. chula.ac.th

Antifungal: The development of novel azole antifungals is critical due to rising drug resistance. nih.gov Phenyl(2H-tetrazol-5-yl)methanamine derivatives, which can be synthesized from related benzylamine (B48309) precursors, have been evaluated for their antifungal activity against pathogens like Candida albicans and Aspergillus niger. nih.gov These compounds are designed to inhibit lanosterol 14-α-demethylase, an essential enzyme in the fungal cell membrane biosynthesis pathway. nih.gov

Antibacterial: While broad-spectrum antibacterial applications of (4-((benzyloxy)methyl)phenyl)methanamine itself are not widely reported, related N¹-benzyl and N¹-benzyloxy triazine derivatives have been synthesized and investigated for their activity against Staphylococcus aureus and Mycobacterium smegmatis. This indicates that the incorporation of a benzyloxy group into appropriate heterocyclic systems can lead to promising antibacterial leads.

Table 2: Antimicrobial Research Applications

| Antimicrobial Area | Derivative/Related Compound Class | Key Findings |

|---|---|---|

| Antitubercular | 1-[(4-benzyloxyphenyl)-but-3-enyl]-1H-azoles | Potent activity against M. tuberculosis with low MIC values. chula.ac.th |

| Antifungal | Phenyl(2H-tetrazol-5-yl)methanamines | Active against C. albicans and A. niger. nih.gov |

| Antibacterial | N¹-benzyloxy-dihydro-triazines | Good activity against M. smegmatis. |

Components in Investigational Anticancer Research

Direct studies detailing the anticancer activities of (4-((Benzyloxy)methyl)phenyl)methanamine are limited in publicly accessible research. However, significant findings on its positional isomer, (2-((Benzyloxy)methyl)phenyl)methanamine, provide critical insights into the potential of this structural motif in oncology.

Research has focused on derivatives of this isomeric scaffold as potent and selective inhibitors of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). CARM1 is an enzyme that plays a crucial role in gene regulation and is considered a promising therapeutic target for various cancers, as its overexpression has been linked to high-grade tumors.

In a notable study, a series of (2-(benzyloxy)phenyl)methanamine derivatives were synthesized and evaluated for their ability to inhibit CARM1. One of the lead compounds, designated 17e , emerged as a highly potent and selective inhibitor of CARM1. This compound demonstrated significant antiproliferative effects against melanoma cell lines and showed promising antitumor efficacy in a melanoma xenograft model, indicating its potential for further development as an anticancer agent.

The core structure, which is closely related to (4-((Benzyloxy)methyl)phenyl)methanamine, is fundamental to the molecule's ability to interact with the CARM1 enzyme. The research underscores the importance of the benzyloxy and aminomethyl groups in designing inhibitors for cancer-relevant protein arginine methyltransferases. While this research was not conducted on (4-((Benzyloxy)methyl)phenyl)methanamine itself, the findings strongly suggest a promising avenue for investigating its potential in anticancer drug discovery.

Table 1: Investigational Anticancer Activity of a Related Isomer Derivative

| Compound | Target Enzyme | Activity | Cancer Model | Key Findings |

| Compound 17e (A (2-(benzyloxy)phenyl)methanamine derivative) | CARM1 | Potent and selective inhibition | Melanoma | Showed notable antiproliferative effects and good antitumor efficacy in a xenograft model. |

Contributions to Material Science Research (e.g., Polymers, Coatings)

Currently, there is a lack of specific research in publicly available literature detailing the application of (4-((Benzyloxy)methyl)phenyl)methanamine in the development of polymers or coatings. The investigation into its potential contributions to material science remains an underexplored area.

However, the foundational components of the molecule, namely the benzylamine and aromatic ether structures, are present in various functional polymers. Amine-functionalized monomers are frequently used to synthesize polymers for applications such as epoxy resins, coatings with enhanced adhesion, and materials with antimicrobial properties. The benzyl group can impart thermal stability and specific solubility characteristics to a polymer matrix.

Future research could explore the use of (4-((Benzyloxy)methyl)phenyl)methanamine as a monomer or a modifying agent in polymer synthesis. Its bifunctional nature—a reactive amine group and a stable benzyl ether—could potentially be leveraged to create novel polymers with tailored properties for advanced coatings, functional films, or other specialized material science applications.

Computational and Theoretical Investigations of 4 Benzyloxy Methyl Phenyl Methanamine

Molecular Structure and Conformational Analysis

Understanding the stable three-dimensional arrangement of atoms, or conformation, is fundamental to predicting a molecule's physical and chemical properties. Computational methods are used to explore the potential energy surface of (4-((Benzyloxy)methyl)phenyl)methanamine to identify its most stable geometric structures.

Density Functional Theory (DFT) is a robust quantum mechanical method used for optimizing molecular geometries and determining structural parameters. nih.gov The B3LYP hybrid functional combined with a split-valence basis set, such as 6-311+G(d,p), is a widely used level of theory for such calculations on organic molecules. nih.govresearchgate.net This approach calculates the electron density of the molecule to determine its energy and, consequently, its most stable structure.

For a molecule like (4-((Benzyloxy)methyl)phenyl)methanamine, DFT calculations would predict key structural parameters, including bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. researchgate.net The optimization process seeks the lowest energy conformation by considering rotations around single bonds, such as the C-O-C linkage of the ether and the C-C bonds connecting the side chains to the phenyl ring.

Table 1: Predicted Structural Parameters from DFT Calculations

| Parameter | Bond/Atoms Involved | Typical Calculated Value |

| Bond Lengths | ||

| C-N (amine) | ~1.47 Å | |

| C-O (ether) | ~1.43 Å | |

| C=C (aromatic) | ~1.40 Å | |

| Bond Angles | ||

| C-C-N (amine) | ~112° | |

| C-O-C (ether) | ~118° | |

| Dihedral Angles | C-C-O-C | Defines ether conformation |

| C-C-C-N | Defines amine conformation |

Note: The values in this table are representative and would be precisely determined through specific DFT calculations on the molecule.

The Hartree-Fock (HF) method is another foundational ab initio approach for geometry optimization. nih.gov Unlike DFT, HF does not account for electron correlation in the same way, which can affect the accuracy of the results. However, it is a valuable tool and often serves as a starting point for more complex calculations. researchgate.net Comparing results from both HF and DFT can provide a more comprehensive understanding of the molecule's structure. nih.gov

Semi-empirical methods, such as AM1 (Austin Model 1), offer a computationally less expensive alternative to DFT and HF. These methods use parameters derived from experimental data to simplify calculations, making them suitable for rapid conformational searches of larger molecules. While less accurate, they are effective for exploring the potential energy surface to identify a range of possible stable conformers, which can then be further refined using higher-level methods like DFT.

Electronic Properties and Spectroscopic Feature Prediction

Computational methods are also essential for predicting the electronic structure and related properties, such as spectroscopic signatures.

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic absorption spectra of molecules. cnr.it It predicts the energies of electronic transitions from the ground state to various excited states. researchgate.net These transitions correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. The output of a TD-DFT calculation includes the excitation wavelength (in nanometers), the oscillator strength (a measure of the transition's intensity), and the primary molecular orbital (MO) contributions to the transition. nih.govnih.gov

For (4-((Benzyloxy)methyl)phenyl)methanamine, the most significant electronic transitions would likely involve the π-orbitals of the phenyl rings. The calculations would identify the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition, which often corresponds to the lowest energy absorption band. nih.gov

Table 2: Representative TD-DFT Output for a Phenyl-Containing Molecule

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S0 → S1 | ~275 | 0.15 | HOMO → LUMO (95%) |

| S0 → S2 | ~240 | 0.08 | HOMO-1 → LUMO (88%) |

| S0 → S3 | ~215 | 0.62 | HOMO → LUMO+1 (92%) |

Note: This table illustrates typical data obtained from TD-DFT calculations. Actual values require specific computation.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the distribution of charge within a molecule. nih.gov The MEP surface illustrates the electrostatic potential experienced by a positive point charge at the molecule's surface. Different colors represent different potential values:

Red: Regions of most negative potential, indicating electron-rich areas. These are typically found around electronegative atoms like oxygen and nitrogen and are potential sites for electrophilic attack. nih.govresearchgate.net

Blue: Regions of most positive potential, indicating electron-poor areas. These are often located near hydrogen atoms and represent sites susceptible to nucleophilic attack. nih.gov

Green: Regions of neutral or near-zero potential. nih.gov

For (4-((Benzyloxy)methyl)phenyl)methanamine, an MEP map would show negative potential (red) localized around the nitrogen atom of the amine group and the oxygen atom of the ether linkage. Positive potential (blue) would be expected around the amine hydrogens and the hydrogens on the aromatic rings.

In (4-((Benzyloxy)methyl)phenyl)methanamine, NBO analysis could reveal key hyperconjugative interactions. For instance, it could quantify the delocalization of electron density from the lone pair orbital of the nitrogen (nN) or oxygen (nO) atoms into the antibonding π* orbitals of the adjacent phenyl ring. These interactions are crucial for understanding the molecule's electronic structure and reactivity.

Table 3: Hypothetical NBO Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| n(N) | σ(C-H) | ~2.5 | Hyperconjugation |

| n(O) | π(C=C)phenyl | ~5.0 | Lone Pair Delocalization |

| π(C=C)phenyl | π*(C=C)phenyl | ~20.0 | π-conjugation |

Note: This table presents plausible NBO interactions and stabilization energies. Specific values are obtained from computational analysis.

Intermolecular Interaction and Binding Affinity Modeling

Computational modeling serves as a powerful tool to predict and analyze the interactions between a small molecule, such as (4-((Benzyloxy)methyl)phenyl)methanamine, and biological macromolecules. These in silico methods provide crucial insights into binding mechanisms that are fundamental for fields like drug discovery and molecular biology. hilarispublisher.com

Molecular docking is a computational technique that predicts the preferred orientation, or "pose," of a ligand when it binds to a target macromolecule, typically a protein or enzyme. wikipedia.orgopenaccessjournals.com This method is instrumental in structure-based drug design for screening virtual libraries and identifying potential drug candidates. wikipedia.orgnih.gov The process involves preparing the three-dimensional structures of both the ligand ((4-((Benzyloxy)methyl)phenyl)methanamine) and the target protein. A search algorithm then samples a vast number of possible conformations and orientations of the ligand within the protein's binding site. nih.govnumberanalytics.com Each generated pose is evaluated by a scoring function, which estimates the binding affinity, often expressed as a binding energy value. h-its.org

In a hypothetical docking study, (4-((Benzyloxy)methyl)phenyl)methanamine could be docked against an enzyme such as Monoamine Oxidase B (MAO-B), a common target for amine-containing compounds. The results of such a simulation would typically be presented in a table summarizing key binding metrics.

Interactive Table: Hypothetical Docking Results of (4-((Benzyloxy)methyl)phenyl)methanamine with MAO-B

| Metric | Value | Description |

| Binding Energy (ΔG) | -8.5 kcal/mol | The estimated free energy of binding. A more negative value indicates a stronger, more favorable interaction. |

| Predicted Ki | 450 nM | The predicted inhibition constant, calculated from the binding energy, indicating the ligand's potential potency as an inhibitor. |

| RMSD | 1.2 Å | Root-mean-square deviation from a reference pose, indicating the stability and convergence of the docking result. |

| Interacting Residues | Tyr398, Tyr435, Gln206 | Key amino acid residues in the MAO-B active site predicted to form significant interactions with the ligand. |

Note: The data presented in this table is illustrative and intended to represent typical outputs of a molecular docking simulation.

Following the docking simulation, a detailed analysis of the highest-ranked ligand-protein complex is performed to understand the specific molecular interactions responsible for binding. hilarispublisher.com This analysis is crucial for elucidating the mechanism of action and for guiding the rational design of more potent or selective molecules. nih.gov Computational tools are used to visualize and quantify the non-covalent interactions, which include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the amine group in the ligand) and acceptors (like carbonyl oxygen atoms in protein backbones).

Hydrophobic Interactions: Occur between nonpolar regions, such as the benzyl (B1604629) and phenyl rings of the ligand and hydrophobic amino acid residues (e.g., Leucine, Isoleucine).

Pi-Interactions: Including pi-pi stacking or pi-cation interactions involving the aromatic rings of the ligand and residues like Phenylalanine, Tyrosine, or Tryptophan.

Van der Waals Forces: General attractive or repulsive forces between atoms.

A detailed breakdown of these interactions provides a comprehensive picture of the binding mode.

Interactive Table: Hypothetical Interaction Analysis for (4-((Benzyloxy)methyl)phenyl)methanamine in MAO-B Active Site

| Ligand Atom/Group | Protein Residue | Interaction Type | Distance (Å) |

| Amine (-NH2) | Gln206 (Carbonyl O) | Hydrogen Bond | 2.9 |

| Benzyl Ring | Tyr398 (Aromatic Ring) | Pi-Pi Stacking | 3.8 |

| Phenyl Ring | Ile199 (Side Chain) | Hydrophobic | 4.1 |

| Ether Oxygen (-O-) | Cys172 (Backbone NH) | Hydrogen Bond | 3.2 |

| Benzyl Ring | Tyr435 (Aromatic Ring) | Pi-Pi Stacking | 4.0 |

Note: The data in this table is hypothetical and serves to illustrate the detailed analysis of a docked complex.

Solvent Effects on Molecular Energetics and Behavior (e.g., Polarizable Continuum Model (PCM))

Molecular simulations performed in a vacuum (gas phase) neglect the significant influence of the solvent environment. The Polarizable Continuum Model (PCM) is a widely used computational method to account for these solvent effects. wikipedia.orghandwiki.org Instead of modeling each solvent molecule explicitly, which is computationally expensive, PCM represents the solvent as a continuous, polarizable medium characterized by its dielectric constant. wikipedia.orguni-muenchen.de A cavity is constructed around the solute molecule, and the model calculates the electrostatic interaction between the solute and the polarized solvent continuum. uni-muenchen.de

This approach provides a more accurate calculation of molecular properties and free energies in solution. worldscientific.com The total free energy of solvation in PCM is typically calculated as the sum of electrostatic, dispersion-repulsion, and cavitation energy terms. wikipedia.orguni-muenchen.de PCM is available in many quantum chemistry software packages and can be applied at various levels of theory, such as Density Functional Theory (DFT). handwiki.org

Interactive Table: Illustrative Solvation Free Energy of (4-((Benzyloxy)methyl)phenyl)methanamine using PCM

| Solvent | Dielectric Constant (ε) | Calculated ΔG_solv (kcal/mol) |

| Chloroform | 4.81 | -5.2 |

| Ethanol | 24.55 | -6.8 |

| Water | 78.39 | -7.5 |

Note: Data is for illustrative purposes to show the effect of solvent polarity on the calculated free energy of solvation.

Quantitative Structure-Property Relationship (QSPR) Modeling for Molecular Characterization

Quantitative Structure-Property Relationship (QSPR) is a computational approach used to predict the properties of molecules based solely on their chemical structure. ontosight.aiontosight.ai The fundamental principle is that the structure of a molecule dictates its physicochemical properties. ontosight.ai A QSPR model is a mathematical equation that correlates numerical values representing the molecular structure (descriptors) with a specific property of interest. wikipedia.org

The development of a QSPR model involves several key steps:

Data Set Selection: Compiling a set of molecules with experimentally determined values for the property to be modeled. nih.gov

Descriptor Calculation: Computing a large number of molecular descriptors for each molecule. These can be constitutional, topological, geometric, or electronic in nature. researchgate.net

Variable Selection: Identifying the most relevant descriptors that have a statistically significant correlation with the property. wikipedia.org

Model Construction and Validation: Building a mathematical model (e.g., using multiple linear regression or machine learning) and rigorously validating its predictive power. ontosight.aiwikipedia.org

For (4-((Benzyloxy)methyl)phenyl)methanamine, various descriptors can be calculated to serve as a basis for predicting properties like solubility or lipophilicity (LogP).

Interactive Table: Selected Molecular Descriptors for (4-((Benzyloxy)methyl)phenyl)methanamine

| Descriptor | Value | Description |

| Molecular Weight | 227.30 g/mol | The sum of the atomic weights of all atoms in the molecule. |

| LogP (Octanol-Water) | 2.85 | A measure of lipophilicity, indicating how the compound partitions between an oil and water phase. |

| Topological Polar Surface Area (TPSA) | 38.05 Ų | The surface sum over all polar atoms, a predictor of drug transport properties. |

| Hydrogen Bond Donors | 1 | The number of N-H or O-H bonds (amine group). |

| Hydrogen Bond Acceptors | 2 | The number of nitrogen or oxygen atoms (amine and ether). |

| Rotatable Bonds | 5 | The number of bonds that allow free rotation, indicating molecular flexibility. |

Note: Descriptor values are calculated from the molecular structure and form the input for QSPR models.

Computational Validation of Reaction Pathways

Computational chemistry, particularly methods based on quantum mechanics like Density Functional Theory (DFT), is a vital tool for investigating and validating chemical reaction pathways. catalysis.blogrsc.org These methods allow researchers to map out the potential energy surface (PES) for a given reaction, identifying the low-energy paths from reactants to products. catalysis.blog

This computational analysis involves locating the structures and calculating the energies of reactants, products, intermediates, and, most importantly, the transition states (TS) that connect them. acs.org The energy difference between the reactants and the highest-energy transition state on the pathway is the activation energy (ΔG‡), which determines the reaction rate and feasibility under given conditions. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified. rsc.org This approach can be used to predict the outcomes of a proposed synthesis or to understand the metabolic transformation of a compound. nih.govaip.org

Interactive Table: Hypothetical Energy Profile for a Reaction Step (e.g., N-acetylation)

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | (4-((Benzyloxy)methyl)phenyl)methanamine + Acetyl-CoA | 0.0 (Reference) |

| Transition State (TS) | The highest energy point on the reaction coordinate. | +15.8 |

| Products | N-acetylated compound + CoA | -10.2 |

| Activation Energy (ΔG‡) | Energy barrier (TS - Reactants) | 15.8 |

Note: The energy values are hypothetical, illustrating how computational methods can quantify the feasibility of a proposed reaction pathway.

Advanced Analytical Characterization Methodologies for 4 Benzyloxy Methyl Phenyl Methanamine and Its Derivatives

Vibrational Spectroscopies for Structural Elucidation

Vibrational spectroscopies are powerful non-destructive methods for identifying functional groups and probing the molecular structure of a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of (4-((Benzyloxy)methyl)phenyl)methanamine would exhibit characteristic absorption bands corresponding to its primary amine, ether linkage, and aromatic rings.

The primary amine (-NH₂) group typically shows two distinct stretching vibrations in the region of 3500-3300 cm⁻¹ for the asymmetric and symmetric N-H stretches, respectively. researchgate.netlibretexts.org Additionally, the N-H bending (scissoring) vibration is expected to appear in the 1650-1550 cm⁻¹ range. libretexts.org The C-N stretching vibration of the aromatic amine is anticipated between 1350 and 1200 cm⁻¹. libretexts.org

The ether functional group (C-O-C) is characterized by its strong C-O stretching band, which for an aryl alkyl ether like this compound, would appear in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions. The aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene (B1212753) groups (-CH₂-) are found just below 3000 cm⁻¹. vscht.czpressbooks.pub The C=C stretching vibrations within the aromatic rings give rise to several bands in the 1600-1450 cm⁻¹ region. vscht.cz

Table 1: Characteristic FT-IR Absorption Bands for (4-((Benzyloxy)methyl)phenyl)methanamine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (-NH₂) | N-H Asymmetric Stretch | ~3400 | Medium |

| Amine (-NH₂) | N-H Symmetric Stretch | ~3300 | Medium |

| Amine (-NH₂) | N-H Bend (Scissoring) | 1650-1550 | Medium |

| Aromatic Amine | C-N Stretch | 1350-1200 | Medium-Strong |

| Aryl Alkyl Ether | Asymmetric C-O-C Stretch | 1275-1200 | Strong |

| Aryl Alkyl Ether | Symmetric C-O-C Stretch | 1075-1020 | Strong |

| Aromatic Ring | C-H Stretch | 3100-3000 | Medium-Weak |

| Methylene (-CH₂) | C-H Stretch | 3000-2850 | Medium |

| Aromatic Ring | C=C Stretch | 1600-1450 | Medium-Weak |

Raman Spectroscopy (Method Development and Application)

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, and is particularly sensitive to non-polar bonds and symmetric vibrations. For (4-((Benzyloxy)methyl)phenyl)methanamine, Raman spectroscopy would be effective in characterizing the aromatic rings and the C-C backbone. libretexts.org

The symmetric "breathing" modes of the phenyl rings are expected to produce strong Raman signals, typically around 1000 cm⁻¹. The C=C stretching vibrations of the aromatic rings also give rise to prominent bands in the 1600-1580 cm⁻¹ region. While N-H and C-O stretches are also Raman active, they are often weaker than in the IR spectrum. ias.ac.in

Method development in Raman spectroscopy for this compound and its derivatives could involve Surface-Enhanced Raman Spectroscopy (SERS). arxiv.org By adsorbing the analyte onto a nanostructured metal surface (typically silver or gold), a significant enhancement of the Raman signal can be achieved. This technique could be particularly useful for detecting trace amounts of the compound or for studying its orientation on a surface. The interaction with the metal surface can sometimes lead to the appearance of Raman-forbidden bands, providing further structural insights. arxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of (4-((Benzyloxy)methyl)phenyl)methanamine, the protons of the two distinct aromatic rings would appear in the aromatic region, typically between δ 7.4-6.9 ppm. The five protons of the benzyl (B1604629) group's phenyl ring would likely show complex splitting patterns, while the para-substituted phenyl ring would exhibit a characteristic pair of doublets. The benzylic protons of the ether linkage (-O-CH₂-Ph) would resonate as a singlet around δ 5.1 ppm. The other benzylic protons adjacent to the amine group (-CH₂-NH₂) would also appear as a singlet, likely around δ 3.8 ppm. The amine protons (-NH₂) themselves would present as a broad singlet, with a chemical shift that can vary depending on solvent and concentration, but typically in the δ 1.5-2.0 ppm range. msu.edu

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The aromatic carbons would resonate in the δ 110-160 ppm range. The benzylic ether carbon (-O-CH₂-Ph) is expected around δ 70 ppm, and the benzylic amine carbon (-CH₂-NH₂) would be found further upfield, around δ 45 ppm. researchgate.net

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the structure. COSY would reveal the coupling between adjacent protons, for instance, within the aromatic rings. HSQC would correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra. HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of the different fragments of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for (4-((Benzyloxy)methyl)phenyl)methanamine

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|---|

| -NH₂ | ~1.7 (broad s, 2H) | - |

| -CH₂-NH₂ | ~3.8 (s, 2H) | ~45 |

| -O-CH₂-Ph | ~5.1 (s, 2H) | ~70 |

| Aromatic C-H (para-substituted ring) | ~7.3 (d) & ~6.9 (d) | ~115, ~130 |

| Aromatic C-H (benzyl ring) | ~7.4-7.2 (m, 5H) | ~127-129 |

| Quaternary Aromatic Carbons | - | ~130-160 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for accurately determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), the molecular formula can be unequivocally confirmed.

For (4-((Benzyloxy)methyl)phenyl)methanamine, the molecular formula is C₁₅H₁₇NO. The calculated monoisotopic mass for the protonated molecule [M+H]⁺ would be determined with high precision. An experimental HRMS measurement that matches this calculated value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 3: HRMS Data for (4-((Benzyloxy)methyl)phenyl)methanamine

| Ion | Molecular Formula | Calculated m/z | Observed m/z (Hypothetical) | Error (ppm) |

|---|---|---|---|---|

| [M+H]⁺ | C₁₅H₁₈NO⁺ | 228.1383 | 228.1385 | <5 |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule. For a derivative of (4-((Benzyloxy)methyl)phenyl)methanamine that forms suitable crystals, X-ray diffraction analysis would reveal the spatial arrangement of the two phenyl rings relative to each other and the conformation of the flexible ether and amine side chains. nih.gov

Furthermore, X-ray crystallography elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonding. In the case of (4-((Benzyloxy)methyl)phenyl)methanamine, the primary amine group is capable of acting as a hydrogen bond donor, while the ether oxygen and the π-systems of the aromatic rings can act as hydrogen bond acceptors. The analysis of these interactions is crucial for understanding the solid-state properties of the material. nih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for both the purification of (4-((Benzyloxy)methyl)phenyl)methanamine after synthesis and for the assessment of its purity.

Flash Column Chromatography: This is a common preparative technique used for the purification of organic compounds. acs.orgorgsyn.org For a basic compound like a benzylamine (B48309), silica (B1680970) gel is often used as the stationary phase. To prevent peak tailing caused by the interaction of the basic amine with the acidic silica, the mobile phase is often modified with a small amount of a base, such as triethylamine (B128534) or ammonia (B1221849), in a solvent system like hexane/ethyl acetate (B1210297) or dichloromethane/methanol (B129727). biotage.com

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution analytical technique for assessing the purity of a compound. For benzylamine derivatives, reversed-phase HPLC is commonly employed. sielc.com A C18 column is a typical stationary phase, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. To ensure good peak shape for the basic amine, an acid modifier such as formic acid or trifluoroacetic acid (TFA) is often added to the mobile phase to protonate the amine. sciencemadness.org Detection is typically achieved using a UV detector, taking advantage of the strong UV absorbance of the aromatic rings. sielc.com

Gas Chromatography (GC): Gas chromatography is another powerful technique for purity assessment, particularly for volatile and thermally stable compounds. Benzylamines can be analyzed by GC, often using a capillary column with a non-polar or medium-polarity stationary phase. sigmaaldrich.com A Flame Ionization Detector (FID) is commonly used. For less volatile derivatives or to improve chromatographic performance, the primary amine can be derivatized, for example, by acylation, prior to analysis.

Table 4: Summary of Chromatographic Techniques

| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Purpose |

|---|---|---|---|

| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate with Triethylamine | Purification |

| HPLC | C18 | Acetonitrile/Water with Formic Acid | Purity Assessment |

| GC | Capillary Column (e.g., DB-5) | Helium or Nitrogen | Purity Assessment |

Structure Activity Relationship Sar and Derivative Studies

Impact of Substituent Modifications on Molecular Function

The molecular function of derivatives based on the benzyloxymethylphenyl scaffold is highly sensitive to the nature and position of substituents. Structure-activity relationship studies have demonstrated that specific modifications can significantly influence inhibitory potency and selectivity against various biological targets.

For instance, in a series of compounds bearing a benzyloxy substituent designed as monoamine oxidase (MAO) inhibitors, the electronic properties of substituents on the phenyl ring play a crucial role. Research indicates that the presence of electron-withdrawing groups on the core molecular structure is generally more favorable for MAO-B inhibition. nih.gov This suggests that reducing the electron density of the aromatic system enhances the interaction with the enzyme's active site.

Furthermore, modifications to the benzyloxy moiety itself have proven to be a fruitful strategy for improving activity. Specifically, the introduction of halogen substituents onto the benzyloxy group is particularly favorable for MAO-B inhibition. nih.gov In a different series of (S)-1-phenyl-3,4-dihydroisoquinoline carboxamide derivatives, a derivative with a para-fluoro substituent demonstrated the highest inhibitory activity against MAO, underscoring the positive impact of specific halogen substitutions. mdpi.com

Conversely, in some contexts, the SAR can be relatively flat. Studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives, where a thiophene (B33073) moiety was replaced with a simple phenyl ring, showed that while the initial change was beneficial, further substitutions with either electron-withdrawing or electron-donating groups resulted in only modest changes in potency. acs.org This highlights that the influence of substituents is highly dependent on the specific molecular scaffold and the target protein.

Table 1: Effect of Substituents on MAO-B Inhibition

| Compound ID | Substituent Type | Observation |

|---|---|---|

| Series 1 | Electron-withdrawing groups | More suitable for MAO-B inhibition. nih.gov |

| Series 1 | Halogen-substituted benzyloxy | Favorable for MAO-B inhibition. nih.gov |

Synthesis and Evaluation of Benzyloxymethyl-Containing Congeners

The synthesis and subsequent biological evaluation of congeners incorporating the benzyloxymethyl group have led to the identification of potent and selective inhibitors for various therapeutic targets. A prominent area of investigation has been the development of novel monoamine oxidase inhibitors for potential use in treating neurodegenerative diseases. nih.gov

In one study, a series of molecules featuring a benzyloxy substituent was designed, synthesized, and evaluated for their ability to inhibit human MAO-A and MAO-B. The majority of the synthesized compounds were identified as potent and selective MAO-B inhibitors with weak activity against MAO-A. nih.gov Two standout compounds from this series, 9e and 10e , emerged as the most potent MAO-B inhibitors, with IC50 values of 0.35 µM and 0.19 µM, respectively. nih.gov These compounds also exhibited high selectivity for MAO-B. nih.gov Molecular docking studies were employed to understand the basis for this potent inhibition. nih.gov Importantly, these representative compounds showed low neurotoxicity in SH-SY5Y cells, suggesting a favorable profile for further development. nih.gov

Another area of active research involves the synthesis of benzyloxy-containing compounds as potential anticancer agents. Forty-five 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives were synthesized and evaluated for their antiproliferative activities. nih.gov Several of these derivatives displayed high potency against a range of cancer cell lines, including HL-60, Hep3B, H460, and COLO 205, with IC₅₀ values below 1 μM, while showing no significant effect on normal human cells. nih.gov Compound 11e , in particular, demonstrated nanomolar potency against COLO 205 cancer cells. nih.gov Mechanistic studies revealed that this compound acts by disrupting microtubule assembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov

Table 2: Biological Activity of Benzyloxymethyl-Containing Congeners

| Compound ID | Target/Activity | IC50 Value | Selectivity Index (SI) |

|---|---|---|---|

| 9e | MAO-B Inhibition | 0.35 µM | >285.7-fold |

| 10e | MAO-B Inhibition | 0.19 µM | 146.8-fold |

Exploration of Different Aromatic and Heterocyclic Scaffolds

To expand the chemical space and discover novel biological activities, researchers have incorporated the core structural elements of (4-((benzyloxy)methyl)phenyl)methanamine into different aromatic and heterocyclic scaffolds. This approach allows for the modulation of physicochemical properties and the exploration of new binding interactions with biological targets.

One successful example is the use of a quinolin-2(1H)-one scaffold. The synthesis of derivatives incorporating a substituted benzyloxy group at the 4-position of the quinolone ring led to potent anticancer agents. nih.gov This scaffold evidently provides a suitable framework for orienting the key pharmacophoric elements for interaction with microtubules. nih.gov

Similarly, the 3,4-dihydroisoquinoline (B110456) scaffold has been investigated. A series of (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were synthesized and found to be effective inhibitors of both MAO and butyrylcholine (B1668140) esterase (BChE), highlighting the potential for developing multi-target agents. mdpi.com

The benzimidazole (B57391) skeleton has also been explored as a promising heterocyclic system. nih.gov While not directly incorporating the benzyloxymethylphenyl moiety, SAR studies on 2-arylbenzimidazoles reveal important principles applicable to scaffold hopping. Molecular modeling of these compounds indicated that the heterocyclic ring engages in crucial face-to-face π–π stacking interactions within the active site of enzymes like acetylcholinesterase, a binding mode that could be exploited in the design of new benzyloxymethylphenyl-containing heterocyclic analogs. nih.gov The replacement of a simple phenyl ring with more complex heterocyclic systems like pyrimidinylamines has also been a key strategy in developing potent enzyme inhibitors, such as those targeting the USP1/UAF1 deubiquitinase complex. acs.orgnih.gov

Future Research Directions and Perspectives in 4 Benzyloxy Methyl Phenyl Methanamine Chemistry

Emerging Synthetic Strategies and Sustainable Methodologies

The development of novel and efficient synthetic routes to (4-((Benzyloxy)methyl)phenyl)methanamine and its derivatives is a cornerstone of future research. While traditional methods for synthesizing benzylic amines are established, emerging strategies are focusing on improving efficiency, selectivity, and sustainability.

One promising area is the application of catalytic C-H amination . Recent advancements in this field offer the potential for more direct and atom-economical syntheses. thieme.denih.govnih.gov Future research could focus on developing catalysts that can selectively aminate the benzylic C-H bond of a suitable precursor, thereby streamlining the synthesis of (4-((Benzyloxy)methyl)phenyl)methanamine. This approach would reduce the number of synthetic steps and the generation of waste compared to classical methods.

Another key direction is the use of flow chemistry . Continuous flow processes offer significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. acs.orgrsc.orgnih.gov The development of a continuous flow synthesis for (4-((Benzyloxy)methyl)phenyl)methanamine could lead to a more efficient and cost-effective production process, making this compound more accessible for research and industrial applications.

Furthermore, there is a growing emphasis on sustainable and green chemistry in the synthesis of amines. benthamscience.combenthamdirect.comgctlc.orgnih.gov This includes the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions. Future research will likely explore biocatalytic methods, such as the use of engineered enzymes, for the synthesis of (4-((Benzyloxy)methyl)phenyl)methanamine. nih.gov These enzymatic routes can offer high chemo-, regio-, and stereoselectivity under mild conditions, aligning with the principles of green chemistry.

| Synthetic Strategy | Potential Advantages | Relevant Research Areas |

| Catalytic C-H Amination | Increased atom economy, reduced synthetic steps | Development of selective catalysts, optimization of reaction conditions |

| Flow Chemistry | Improved safety, scalability, and efficiency | Reactor design, process optimization, integration with in-line analysis |

| Sustainable Methodologies | Reduced environmental impact, use of renewable resources | Biocatalysis, green solvents, energy-efficient processes |

Integration of Advanced Computational and Experimental Techniques

The synergy between computational modeling and experimental work is poised to accelerate the exploration of (4-((Benzyloxy)methyl)phenyl)methanamine chemistry. In silico methods can provide valuable insights into the compound's properties and reactivity, guiding experimental design and saving significant time and resources.

Computational studies , such as Density Functional Theory (DFT) calculations, can be employed to predict the conformational preferences, electronic properties, and reaction mechanisms of (4-((Benzyloxy)methyl)phenyl)methanamine and its derivatives. nih.govresearchgate.net This information is crucial for understanding its behavior in different chemical environments and for designing new molecules with desired properties. For instance, computational screening can be used to predict the binding affinity of derivatives for specific biological targets, thereby prioritizing synthetic efforts. researchgate.netnih.govmdpi.com

The integration of machine learning and artificial intelligence (AI) is another exciting frontier. AI algorithms can be trained on existing chemical data to predict the outcomes of reactions, suggest optimal synthetic routes, and even design novel derivatives with specific functionalities. This data-driven approach can significantly enhance the efficiency of research and development in this area.

These computational predictions can then be validated and refined through advanced experimental techniques . For example, detailed mechanistic studies using kinetic analysis and spectroscopic methods can provide a deeper understanding of the reactions involving (4-((Benzyloxy)methyl)phenyl)methanamine. The combination of computational and experimental approaches will be instrumental in unlocking the full potential of this versatile molecule.

Novel Applications in Specialized Chemical Research Fields

While benzylic amines are well-established intermediates in pharmaceutical synthesis, future research on (4-((Benzyloxy)methyl)phenyl)methanamine is expected to uncover novel applications in other specialized fields of chemical research.

In materials science , the unique structure of (4-((Benzyloxy)methyl)phenyl)methanamine makes it an interesting building block for the synthesis of novel polymers and functional materials. advanceseng.comacs.org The aromatic rings can contribute to thermal stability and electronic properties, while the amine functionality provides a site for polymerization or grafting onto surfaces. Future studies could explore its use in the development of materials for electronics, coatings, and advanced composites.

Another potential application lies in the field of supramolecular chemistry . The ability of the amine group to form hydrogen bonds and the presence of aromatic rings capable of pi-pi stacking interactions suggest that (4-((Benzyloxy)methyl)phenyl)methanamine could be used to construct complex self-assembled architectures. These supramolecular structures could find applications in areas such as sensing, catalysis, and drug delivery.

| Research Field | Potential Application | Key Structural Features |

| Materials Science | Monomer for high-performance polymers, surface modification agent | Aromatic rings, reactive amine group |

| Supramolecular Chemistry | Building block for self-assembled structures | Hydrogen bonding capability, pi-pi stacking interactions |

| Catalysis | Ligand for metal catalysts, organocatalyst | Coordinating nitrogen atom, tunable steric and electronic properties |

Development of High-Throughput Screening Methodologies for Derivative Libraries

To efficiently explore the chemical space around (4-((Benzyloxy)methyl)phenyl)methanamine and identify derivatives with desired properties, the development of high-throughput screening (HTS) methodologies is crucial. HTS allows for the rapid testing of large numbers of compounds, significantly accelerating the discovery process. nih.govenamine.net

Future research will likely focus on creating diverse libraries of (4-((Benzyloxy)methyl)phenyl)methanamine derivatives . This can be achieved through combinatorial chemistry approaches, where different functional groups are systematically introduced at various positions on the molecule. The development of efficient and reliable synthetic methods, as discussed in section 8.1, will be essential for the successful generation of these libraries.